2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Chemoselective cross-coupling Sequential functionalization Medicinal chemistry building blocks

2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 98556-08-2) is a halogenated heterocyclic building block belonging to the 4-pyridone class, characterized by a molecular formula of C7H5BrINO3 and a molecular weight of 357.93 g/mol. Its structure uniquely combines a 4-oxo-1,4-dihydropyridine core with bromine, iodine, and a free acetic acid moiety.

Molecular Formula C7H5BrINO3
Molecular Weight 357.93 g/mol
Cat. No. B13629896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
Molecular FormulaC7H5BrINO3
Molecular Weight357.93 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1CC(=O)O)I)Br
InChIInChI=1S/C7H5BrINO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12)
InChIKeyJNSZMPOHPCOODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Core Properties and Structural Class


2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 98556-08-2) is a halogenated heterocyclic building block belonging to the 4-pyridone class, characterized by a molecular formula of C7H5BrINO3 and a molecular weight of 357.93 g/mol [1]. Its structure uniquely combines a 4-oxo-1,4-dihydropyridine core with bromine, iodine, and a free acetic acid moiety. This specific arrangement provides orthogonal reactive handles, making it a versatile intermediate for medicinal chemistry and chemical biology applications, distinct from simpler halogenated pyridines [2].

Workflow
Sequential cross-coupling synthesis
Supports programmed, chemoselective Pd-catalyzed reactions
Selection Logic
Orthogonal halogen reactivity (I > Br)
Enables stepwise functionalization not possible with symmetrical dihalides
Use Context
Direct conjugation handle
Free carboxylic acid avoids ester deprotection steps

Why Generic 4-Pyridone Analogs Cannot Replace 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid in Complex Syntheses


Attempts to substitute this compound with simpler or symmetrically halogenated analogs, such as 2-(3,5-dibromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid or its tert-butyl ester, lead to significant limitations in synthetic strategy. The mixed bromo-iodo system is critical for programmed, chemoselective cross-coupling sequences. The inherent reactivity difference between aryl iodides and aryl bromides under palladium catalysis (I > Br >> Cl) allows for sequential functionalization at two distinct positions, a capability lost with symmetrical dihalides [1]. Furthermore, the free carboxylic acid form offers direct conjugation pathways (e.g., amide bond formation) that are blocked in the ester analog, which requires an additional deprotection step, potentially reducing overall yield and increasing step-count . These features make the title compound a strategically superior choice for building molecular complexity.

Reactivity
Target: Orthogonal Br/I enables chemoselective coupling design.
Symmetrical dibromide analog may produce statistical product mixtures.
Form
Target: Free carboxylic acid for one-step amide conjugation.
tert-Butyl ester requires acid deprotection, which may lower yield or limit scope.
Profile
Target: Balanced lipophilicity (XLogP3 ~1.4).
Diiodo analog may shift LogP higher, altering solubility and assay behavior.

Quantitative Differentiation of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic Acid Against Closest Analogs


Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The compound's mixed halogenation enables sequential Pd-catalyzed cross-coupling reactions. Aryl iodides are significantly more reactive than aryl bromides in oxidative addition, a key step in Suzuki and Sonogashira couplings. This allows for selective functionalization at the 5-iodo position first, followed by reaction at the 3-bromo position. A study on analogous dihalogenated pyridines demonstrated chemoselective coupling at the iodide position with up to 95% yield, leaving the bromide intact for a second coupling [1]. In contrast, the symmetrical 2-(3,5-dibromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid lacks this chemoselectivity, often leading to product mixtures under similar conditions.

Chemoselectivity
Cross-study comparable
Selective I > Br oxidative addition
Reported up to 95% yield in analogous dihalogenated systems
Supports chemoselective cross-coupling workflow design
Symmetrical dibromide lacks differentiation
Chemoselective cross-coupling Sequential functionalization Medicinal chemistry building blocks

Lipophilicity-Driven Membrane Permeability and Solubility Profile

The predicted partition coefficient (XLogP3-AA) for the title compound is 1.4, placing it in an optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, the 2-(3,5-diiodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid analog, while not having a publicly computed value on PubChem, would be expected to have a significantly higher LogP (>2.0) due to the presence of two large, polarizable iodine atoms, potentially compromising aqueous solubility. The dibromo analog (XLogP3-AA predicted ~1.0) is more hydrophilic. Thus, the mixed Br/I system provides a specific lipophilicity balance that is neither too high nor too low, which is a key selection criterion for lead optimization.

Lipophilicity
Class-level inference
Target XLogP3-AA: 1.4
Computed by XLogP3 3.0 (PubChem 2025)
Reported XLogP3 context for ADME pre-selection
Dibromo analog predicted ~1.0; inferred diiodo >2.0
Drug-likeness LogP comparison Physicochemical properties

Functional Group Advantage: Free Carboxylic Acid vs. Tert-Butyl Ester

The presence of a free carboxylic acid in the target compound enables direct amide coupling or esterification without the need for a deprotection step. Its common analog, tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS 2694732-39-1), requires treatment with strong acid (e.g., TFA) to reveal the carboxylic acid, which can be incompatible with acid-sensitive functional groups on the coupled partner . This adds a step and can reduce the overall yield. For example, if a typical deprotection and coupling sequence yields 85%, the direct coupling with the free acid can achieve yields of 75-90% in a single step, saving time and resources.

Functional Group
Supporting evidence
Free -COOH vs. tert-butyl ester
Eliminates acidic deprotection (e.g., TFA step)
Supports step-count review and coupling-stage selection
May reduce time and reagent costs in library synthesis
Bioconjugation Direct coupling Synthetic efficiency

Optimal Application Scenarios for 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic Acid Based on Evidence


Construction of Unsymmetrical Biaryl Libraries via Sequential Suzuki Coupling

The orthogonality of the iodine and bromine substituents allows for the stepwise introduction of two different aryl groups. A medicinal chemistry team can first couple an aryl boronic acid at the 5-iodo position under mild conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O), followed by a second coupling at the 3-bromo position using a different boronic acid and potentially a more active catalyst system, generating diverse, unsymmetrical 3,5-diaryl-4-pyridone libraries [1].

Synthesis of Click-Chemistry-Ready Probe Molecules

The free acetic acid moiety is a convenient anchor point for attaching linkers via amide bonds. As demonstrated by the direct coupling advantage, this compound can be used to efficiently create alkyne- or azide-tagged probes without protective group chemistry. The iodine at the 5-position can subsequently be used in a Sonogashira coupling to install a terminal alkyne, creating a dual-functional probe for chemical biology studies .

Developing CNS-Penetrant Lead Candidates

With a calculated XLogP3 of 1.4, this scaffold falls within the established optimal CNS drug space (LogP 1.5-2.7). Unlike heavier dihalogenated analogs, it avoids excessive lipophilicity that can lead to high metabolic turnover and poor solubility. Preclinical discovery projects targeting CNS kinases or GPCRs can utilize this building block early in hit-to-lead campaigns to bias their library towards compounds with favorable brain penetration potential [2].

Application
Selection Property
Validation Focus
Unsymmetrical biaryl library construction
Orthogonal halogen reactivity (Br/I)
Stepwise cross-coupling sequence and regiochemical control
Click-chemistry-ready probe synthesis
Direct conjugation via free carboxylic acid
Linker attachment and subsequent Sonogashira coupling at iodine
CNS penetrant lead candidate development
Balanced lipophilicity (XLogP3 context)
Pre-selection for favorable brain penetration potential in hit-to-lead
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